A Technical Guide to the Spectroscopic Characterization of (2S)-Pyrrolidine-2-carbonitrile and Its Derivatives
A Technical Guide to the Spectroscopic Characterization of (2S)-Pyrrolidine-2-carbonitrile and Its Derivatives
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S)-pyrrolidine-2-carbonitrile, a key chiral building block in medicinal chemistry. Given the limited availability of public spectroscopic data for the parent compound, this guide will leverage the well-documented data of its N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, to provide a thorough analysis of the core structure's spectroscopic features. This approach allows for a detailed exploration of the expected spectral characteristics of (2S)-pyrrolidine-2-carbonitrile while highlighting the influence of N-substitution on its spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important molecule.
Introduction to (2S)-Pyrrolidine-2-carbonitrile
(2S)-Pyrrolidine-2-carbonitrile is a chiral heterocyclic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol .[1][2] Its structure consists of a saturated five-membered pyrrolidine ring with a nitrile group at the 2-position, conferring a stereocenter. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a proline mimic in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type II diabetes.[3][4] The nitrile group is essential for the potent inhibitory activity of these drugs.[4]
Table 1: Physicochemical Properties of (2S)-Pyrrolidine-2-carbonitrile
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [1][2] |
| Molecular Weight | 96.13 g/mol | [1][2] |
| Boiling Point (Predicted) | 208.9 ± 33.0 °C | [1][5] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [1][5] |
| pKa (Predicted) | 7.06 ± 0.10 | [1][5] |
Spectroscopic Analysis Workflow
The structural elucidation and confirmation of (2S)-pyrrolidine-2-carbonitrile and its derivatives rely on a combination of spectroscopic techniques. The general workflow for acquiring and interpreting this data is outlined below.
Caption: Workflow for the spectroscopic analysis of pyrrolidine derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.
Predicted Mass Spectrum of (2S)-Pyrrolidine-2-carbonitrile
For the parent compound, (2S)-pyrrolidine-2-carbonitrile (C₅H₈N₂), the expected monoisotopic mass is 96.0687 Da.[2] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 96. Key fragmentation pathways would likely involve the loss of the nitrile group (•CN, 26 Da) or cleavage of the pyrrolidine ring.
Experimental Mass Spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (C₇H₉ClN₂O), has a molecular weight of 172.61 g/mol .[6] Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺.
Table 2: Mass Spectrometry Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
| Ion | m/z (Observed) | Interpretation | Reference |
| [M+H]⁺ | 173.1 | Protonated molecular ion | [3] |
The observation of the [M+H]⁺ ion at m/z 173.1 is consistent with the molecular formula C₇H₉ClN₂O.[3]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum of (2S)-Pyrrolidine-2-carbonitrile
The IR spectrum of the parent compound is expected to show characteristic absorptions for the amine and nitrile functional groups.
-
N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the pyrrolidine ring.
-
C≡N Stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ characteristic of a nitrile group.
-
N-H Bend: A medium absorption in the range of 1590-1650 cm⁻¹.
Experimental IR Spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The IR spectrum of the N-acylated derivative shows the introduction of an amide carbonyl group and the absence of an N-H bond.[3]
Table 3: IR Absorption Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
| Wavenumber (cm⁻¹) | Functional Group | Interpretation | Reference |
| 2992, 2953, 2888 | C-H (sp³) | Alkyl C-H stretching | [3] |
| 2242 | C≡N | Nitrile stretching | [3] |
| 1662 | C=O (amide) | Amide I band | [3] |
The strong absorption at 1662 cm⁻¹ is indicative of the amide carbonyl group introduced by the chloroacetyl moiety.[3] The sharp peak at 2242 cm⁻¹ confirms the presence of the nitrile group.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the ATR crystal. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted NMR Spectra of (2S)-Pyrrolidine-2-carbonitrile
For the parent compound, the ¹H NMR spectrum would be expected to show signals for the seven non-equivalent protons. The proton at the C2 position, adjacent to the nitrile group and the nitrogen atom, would be the most deshielded of the ring protons. The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms.
Experimental NMR Spectra of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The NMR spectra of the N-acylated derivative are complicated by the presence of cis/trans amide rotamers, which leads to the observation of two sets of signals for some protons and carbons.[3][4] The ratio of these rotamers can be calculated from the integration of the corresponding signals in the ¹H NMR spectrum.[3]
Table 4: ¹H NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (trans/cis rotamers) | Reference |
| 2.1–2.4 | m | 4H (pyrrolidine CH₂) | [3] |
| 3.56–3.64 | m | 1H (pyrrolidine CH₂) | [3] |
| 3.69–3.76 | m | 1H (pyrrolidine CH₂) | [3] |
| 4.02–4.21 | m | 0.4H (CH₂Cl) | [3] |
| 4.06 | s | 1.6H (CH₂Cl) | [3] |
| 4.76 | m | 0.8H (CHCN) | [3] |
| 4.86 | m | 0.2H (CHCN) | [3] |
Table 5: ¹³C NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (rotamers) | Reference |
| 22.7, 24.6, 25.1, 29.9, 32.4 | Pyrrolidine CH₂ | [3] |
| 41.6, 46.4, 46.7, 46.9, 47.0 | CH₂Cl and Pyrrolidine CH₂ | [3] |
| 117.8 | C≡N | [3] |
| 164.7, 165.2 | C=O (amide) | [3] |
The presence of multiple signals for the CH₂Cl, CHCN, and some of the pyrrolidine carbons confirms the existence of rotamers in solution.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Conclusion
The spectroscopic characterization of (2S)-pyrrolidine-2-carbonitrile and its derivatives is essential for confirming their identity and purity. This guide has provided a comprehensive overview of the expected and experimentally observed spectroscopic data for this important chiral building block. By leveraging the detailed data available for the N-acylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, we have been able to infer the key spectroscopic features of the parent compound and understand the influence of N-substitution on the spectra. The experimental protocols provided herein offer a practical framework for researchers to obtain high-quality spectroscopic data for these and related compounds.
References
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Reddy, G. J., et al. (2007). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 3, 20. Retrieved from [Link]
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PubChem. (2S)-pyrrolidine-2-carbonitrile. Retrieved from [Link]
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PubChem. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
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PharmaCompass.com. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)-. Retrieved from [Link]
- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile.
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